molecular formula C16H11Cl2FN4OS2 B5245494 1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

Cat. No.: B5245494
M. Wt: 429.3 g/mol
InChI Key: QTIQZHMWYBXFPB-UHFFFAOYSA-N
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Description

1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a dichlorobenzyl group, and a fluorophenyl urea moiety. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Future Directions

The 1,3,4-thiadiazole scaffold is a promising structure for the development of new drugs due to its diverse biological activities and low toxicity . Future research could focus on synthesizing new derivatives and investigating their biological activities.

Preparation Methods

The synthesis of 1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea typically involves multiple steps:

Mechanism of Action

The mechanism of action of 1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea involves several molecular targets and pathways:

Comparison with Similar Compounds

1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives:

The uniqueness of this compound lies in its combination of dichlorobenzyl and fluorophenyl groups, which contribute to its broad-spectrum biological activity.

Properties

IUPAC Name

1-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4OS2/c17-10-2-1-9(13(18)7-10)8-25-16-23-22-15(26-16)21-14(24)20-12-5-3-11(19)4-6-12/h1-7H,8H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIQZHMWYBXFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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